5-Fluoro-2-(trifluoromethyl)phenol CAS number 243459-91-8
5-Fluoro-2-(trifluoromethyl)phenol CAS number 243459-91-8
An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenol (CAS: 243459-91-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
5-Fluoro-2-(trifluoromethyl)phenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and physicochemical properties. The trifluoromethyl group, a well-established bioisostere for chlorine, enhances metabolic stability and lipophilicity, while the fluorine atom further modulates the molecule's pKa and binding interactions.[1][2] This guide provides a comprehensive technical overview of its properties, a discussion of logical synthetic strategies, its reactivity profile, and critical safety protocols, designed to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals and advanced materials.[3]
Molecular Profile and Physicochemical Properties
The utility of 5-Fluoro-2-(trifluoromethyl)phenol in a research and development setting begins with a firm understanding of its fundamental properties. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly increases the acidity of the phenolic proton compared to phenol itself. The additional fluorine atom at the meta position further contributes to this effect.
Chemical Structure
The structural arrangement of the substituents is key to the molecule's reactivity and function.
Caption: Chemical structure of 5-Fluoro-2-(trifluoromethyl)phenol.
Quantitative Data
The following table summarizes the key physicochemical properties of the compound. These values are critical for experimental design, including reaction solvent selection, purification strategy, and formulation.
| Property | Value | Source |
| CAS Number | 243459-91-8 | [4] |
| Molecular Formula | C₇H₄F₄O | [4][5] |
| Molar Mass | 180.10 g/mol | [4][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 48-52 °C | [4][7] |
| Boiling Point | 163.5 ± 35.0 °C (Predicted) | [4] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.98 ± 0.35 (Predicted) | [4] |
| Solubility | Sparingly soluble in water (0.40 g/L at 25°C) | [4] |
| SMILES | c1cc(c(cc1F)O)C(F)(F)F | [5] |
| InChI | InChI=1/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10,11)/h1-3,12H | [5] |
Rationale in Drug Discovery & Synthesis
The Strategic Role of Fluorine
The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry. This moiety enhances molecular lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[2] Crucially, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation (e.g., P450-mediated oxidation), a common liability for methyl or methoxy groups.[2] This increased metabolic stability often leads to a longer in-vivo half-life and a reduced required dose for a drug candidate.[2]
Conceptual Synthetic Workflow
While specific, validated synthesis routes for CAS 243459-91-8 are not widely published in peer-reviewed literature, a logical retrosynthetic analysis suggests plausible pathways derived from commercially available precursors. A common strategy involves the construction of the substituted benzene ring followed by the introduction or unmasking of the phenolic hydroxyl group.
Caption: A plausible multi-stage synthetic workflow for the target compound.
Chemical Reactivity and Synthetic Applications
The molecule's value lies in its utility as an intermediate.[5] Its reactivity is dominated by the phenolic hydroxyl group, which serves as a potent nucleophile or can be readily deprotonated to form a phenoxide.
Core Reactivity Profile:
-
O-Alkylation/Acylation: The phenoxide, formed by reaction with a suitable base (e.g., K₂CO₃, NaH), readily participates in Williamson ether synthesis or reacts with acyl chlorides to form esters. These reactions are fundamental for incorporating the fluorinated phenol moiety into larger, more complex molecules.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, the trifluoromethyl group is a powerful deactivating group. This interplay dictates the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts, requiring careful optimization of reaction conditions.
Protocol: Williamson Ether Synthesis
This protocol provides a self-validating system for synthesizing an ether derivative, a common subsequent step in a drug discovery pipeline.
Objective: To synthesize 5-Fluoro-1-(methoxymethyl)-2-(trifluoromethyl)benzene.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 5-Fluoro-2-(trifluoromethyl)phenol (1.80 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) via syringe. Stir the mixture until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution. The choice of a mild inorganic base like K₂CO₃ is crucial to prevent side reactions while ensuring complete deprotonation of the acidic phenol.
-
Electrophile Addition: Add chloromethyl methyl ether (0.97 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualized with a UV lamp) indicates reaction completion.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the product via flash column chromatography on silica gel to obtain the pure ether derivative.
Caption: Reaction scheme for Williamson ether synthesis using the title phenol.
Safety, Handling, and Storage
Fluorinated phenols require stringent handling protocols due to their potential toxicity and irritant nature.[4] Adherence to the following procedures is mandatory for ensuring laboratory safety.
Hazard Identification
| Hazard Class | Description | GHS Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | H315, H319, S26, S36/37/39[4] |
| Respiratory Irritation | May cause respiratory irritation. | H335, S38[4] |
Safe Handling Protocol
-
Engineering Controls: All manipulations of solid or solutions of 5-Fluoro-2-(trifluoromethyl)phenol must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] An eyewash station and safety shower must be immediately accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][8]
-
Skin Protection: Wear a flame-retardant lab coat. Butyl or neoprene gloves are recommended for handling phenols; inspect gloves for tears or holes before each use.[9]
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
-
-
Storage & Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[8] Keep away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]
-
Procurement
5-Fluoro-2-(trifluoromethyl)phenol (CAS 243459-91-8) is available as a research chemical from several specialized suppliers. Researchers can procure this material from vendors such as Alachem, ChemBK, and others who list it in their catalogs.[4][6][11] Purity levels, typically around 97% or higher, should be verified by consulting the Certificate of Analysis (CoA) provided by the supplier.[5]
References
-
5-Fluoro-2-(trifluoromethyl)phenol - ChemBK. (n.d.). Retrieved January 7, 2026, from [Link]
-
CAS 243459-91-8 suppliers, 5-Fluoro-2-(trifluoromethyl)phenol suppliers - Pharma Info Source. (n.d.). Retrieved January 7, 2026, from [Link]
-
CAS NO. 243459-91-8 | 5-fluoro-2-(trifluoromethyl)phenol - 95% | Catalog PBTYC0874. (n.d.). Retrieved January 7, 2026, from [Link]
-
243459-91-8 | 5-Fluoro-2-(trifluoromethyl)phenol - Alachem Co., Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
-
ETA chemicals Co.,Ltd (Page 25) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved January 7, 2026, from [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). (2025, May 6). Retrieved January 7, 2026, from [Link]
-
2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates - Google Patents. (n.d.).
-
2-Fluoro-5-(trifluoromethyl)phenol - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). Retrieved January 7, 2026, from [Link]
-
Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Retrieved January 7, 2026, from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. CAS 243459-91-8: 5-Fluoro-2-(trifluoromethyl)phenol [cymitquimica.com]
- 6. 243459-91-8 | 5-Fluoro-2-(trifluoromethyl)phenol - Alachem Co., Ltd. [alachem.co.jp]
- 7. 5-FLUORO-2-(TRIFLUOROMETHYL)PHENOL CAS#: 243459-91-8 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-FLUORO-2-(TRIFLUOROMETHYL)PHENOL - Safety Data Sheet [chemicalbook.com]
- 11. pharmainfosource.com [pharmainfosource.com]

